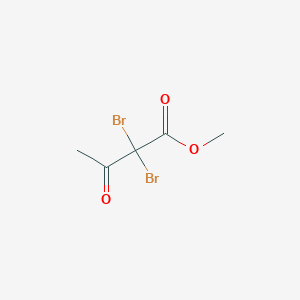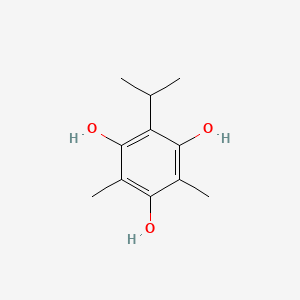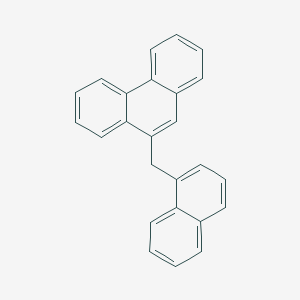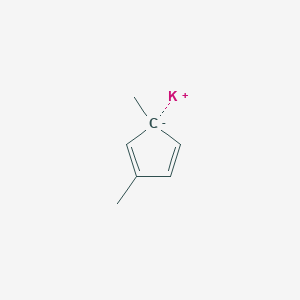![molecular formula C13H25NOS B14331431 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one CAS No. 111860-98-1](/img/structure/B14331431.png)
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one is an organic compound characterized by its unique structure, which includes a piperidinone ring substituted with butylsulfanyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one typically involves the reaction of 1,2,5-trimethylpiperidin-4-one with butylsulfanyl methylating agents under controlled conditions. Common reagents used in this synthesis include butylthiol and methyl iodide, which react in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfanyl group may play a role in binding to these targets, while the piperidinone ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbufos: An organophosphate insecticide with a similar butylsulfanyl group.
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Another compound with a butylsulfanyl group, used in different applications.
Eigenschaften
CAS-Nummer |
111860-98-1 |
|---|---|
Molekularformel |
C13H25NOS |
Molekulargewicht |
243.41 g/mol |
IUPAC-Name |
5-(butylsulfanylmethyl)-1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C13H25NOS/c1-5-6-7-16-10-13(3)9-14(4)11(2)8-12(13)15/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
OCFCEYMSPLAHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1(CN(C(CC1=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


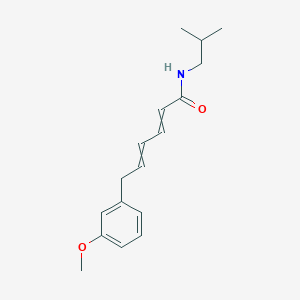
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
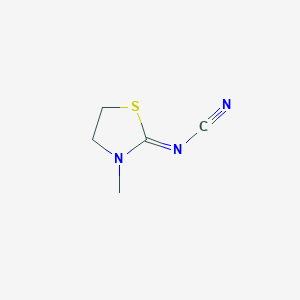
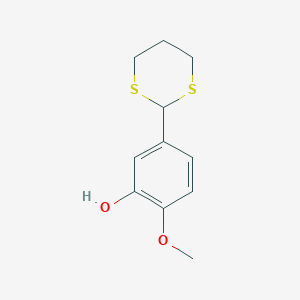
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
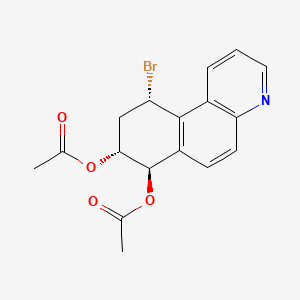
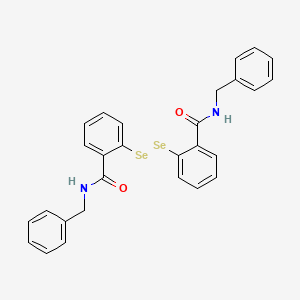
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
